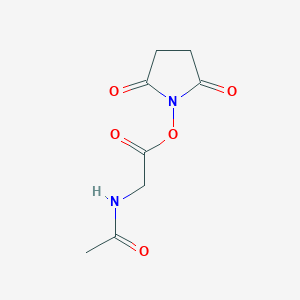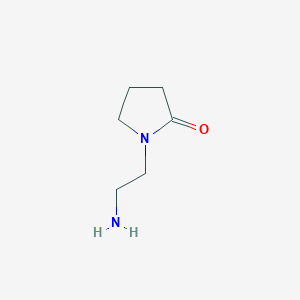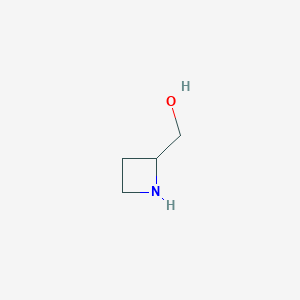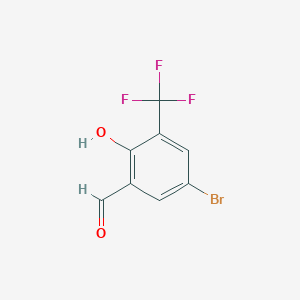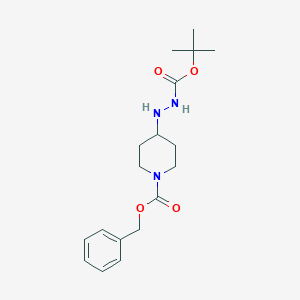
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate
Übersicht
Beschreibung
“Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 280111-50-4 . It has a molecular weight of 349.43 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is benzyl 4-[2-(tert-butoxycarbonyl)hydrazino]-1-piperidinecarboxylate . The InChI code for this compound is 1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 349.43 . The InChI code for this compound is 1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Applications
- A study by Chonan et al. (2011) detailed the synthesis of novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, highlighting the optimization of substituents on the piperidine ring which led to potent inhibitory activities in both enzyme and cell-based assays. These compounds exhibited a reduction in hepatic de novo fatty acid synthesis in rats after oral administration, indicating potential therapeutic applications in metabolic disorders or cancer treatment Chonan et al., 2011.
Synthesis Methodologies
- Hao et al. (2011) reported on the asymmetric synthesis of a key intermediate used in the synthesis of CP-690550, a potent protein kinase inhibitor. This research demonstrated a potential industrial application for their synthetic route, suggesting the versatility of similar piperidine derivatives in pharmaceutical manufacturing Hao et al., 2011.
Medicinal Chemistry Synthesis
- Magano et al. (2014) explored oxindole synthesis via palladium-catalyzed C-H functionalization, incorporating similar piperidine derivatives in their methodology. This approach has implications for the synthesis of medicinal chemistry compounds, particularly in designing serine palmitoyl transferase enzyme inhibitors Magano et al., 2014.
Antihypertensive Activity
- Clark et al. (1983) synthesized and evaluated a series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity, demonstrating the importance of the piperidine structure in developing cardiovascular therapeutics Clark et al., 1983.
Biological Activity Evaluation
- Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and characterized them through various spectroscopic studies, including their antibacterial and antifungal activities. This highlights the broader applications of such compounds in developing new antimicrobial agents Kulkarni et al., 2016.
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCELIGHSCQKNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468822 | |
| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate | |
CAS RN |
280111-50-4 | |
| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


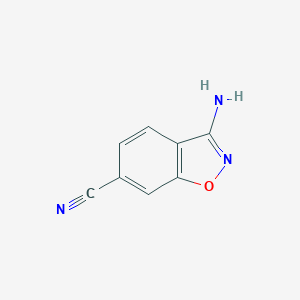
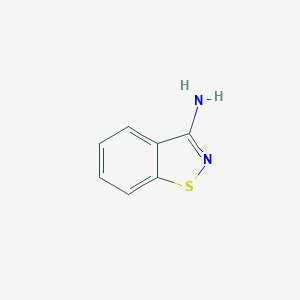

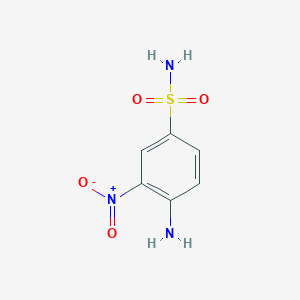
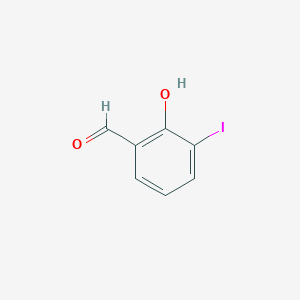
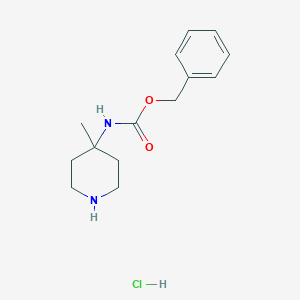
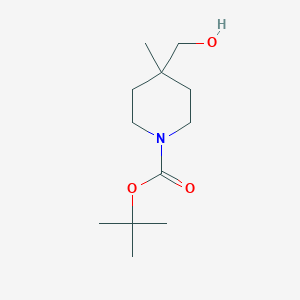
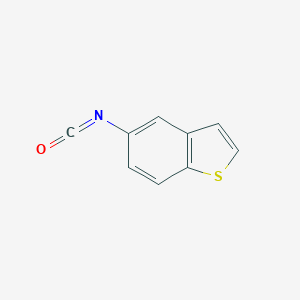
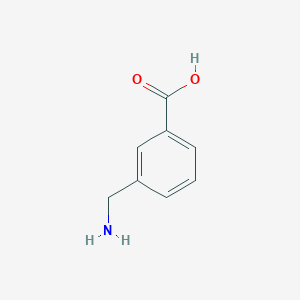
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
